REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[C:13]([NH:14][NH2:15])=[N:12][C:11]([Br:16])=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:18][C:19]([CH2:21][C:22]([CH3:24])=O)=O>C(O)C>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[C:13]([N:14]2[C:22]([CH3:24])=[CH:21][C:19]([CH3:18])=[N:15]2)=[N:12][C:11]([Br:16])=[CH:10][N:9]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
513 mg
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(N=C1NN)Br)=O
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
to reflux for 45 min
|
Duration
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45 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(N=C1N1N=C(C=C1C)C)Br)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |